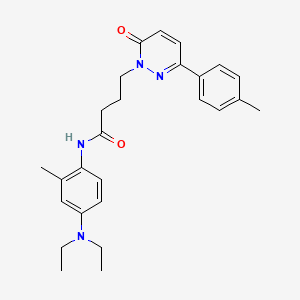![molecular formula C16H19FN2O B2788077 6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline CAS No. 2411290-91-8](/img/structure/B2788077.png)
6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Aziridine Moiety: The aziridine moiety can be introduced through nucleophilic substitution reactions. For example, the aziridine ring can be formed by reacting an appropriate epoxide with an amine under basic conditions.
Methoxy Linker Formation: The methoxy linker can be introduced by reacting the quinoline derivative with a suitable methoxy-containing reagent, such as methanol or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based drugs and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry: The compound may find use in the development of new materials, such as dyes, catalysts, and electronic components.
作用機序
The mechanism of action of 6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro group and aziridine moiety could play crucial roles in binding to these targets, potentially inhibiting their function or altering their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: A simpler derivative with only a fluoro group at the 6th position.
3-Aziridinylmethoxyquinoline: A derivative with an aziridine moiety attached via a methoxy linker but lacking the fluoro group.
6-Fluoro-3-methoxyquinoline: A derivative with both a fluoro group and a methoxy linker but without the aziridine moiety.
Uniqueness
6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is unique due to the combination of a fluoro group, an aziridine moiety, and a methoxy linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-11(2)8-19-9-14(19)10-20-15-6-12-5-13(17)3-4-16(12)18-7-15/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNJULTXQEWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CN=C3C=CC(=CC3=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2787995.png)
![2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2787997.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)

![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)
![Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine](/img/structure/B2788003.png)




![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B2788010.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2788012.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/new.no-structure.jpg)
![3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788014.png)
